7-Glycidoxycoumarin

Glutathione S-transferase assay fluorometric detection epoxide conjugation

7-Glycidoxycoumarin (GOC; CAS 36651-62-4; C₁₂H₁₀O₄; MW 218.2 g/mol) is a dual-function synthetic molecule that covalently fuses a blue-fluorescent coumarin fluorophore (λex ~328 nm, λem ~388 nm) with a terminal epoxide (glycidoxy) warhead at the 7-position of the benzopyran-2-one scaffold. First introduced in 1984 as the inaugural fluorophotometric epoxide substrate for glutathione S-transferase (GST) activity measurement, GOC is synthesized via etherification of 7-hydroxycoumarin with epibromohydrin under basic conditions, yielding a product that remains non-fluorescent until the epoxide ring undergoes enzyme-catalyzed ring-opening or hydrolysis.

Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
CAS No. 36651-62-4
Cat. No. B1219768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Glycidoxycoumarin
CAS36651-62-4
Synonyms7-(2',3'-epoxy)propoxycoumarin
7-glycidoxycoumarin
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C12H10O4/c13-12-4-2-8-1-3-9(5-11(8)16-12)14-6-10-7-15-10/h1-5,10H,6-7H2
InChIKeyLCXLBLMRJRRPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Glycidoxycoumarin (CAS 36651-62-4): A Fluorogenic Epoxide Probe for Enzyme Activity Profiling and Materials Functionalization


7-Glycidoxycoumarin (GOC; CAS 36651-62-4; C₁₂H₁₀O₄; MW 218.2 g/mol) is a dual-function synthetic molecule that covalently fuses a blue-fluorescent coumarin fluorophore (λex ~328 nm, λem ~388 nm) with a terminal epoxide (glycidoxy) warhead at the 7-position of the benzopyran-2-one scaffold [1]. First introduced in 1984 as the inaugural fluorophotometric epoxide substrate for glutathione S-transferase (GST) activity measurement, GOC is synthesized via etherification of 7-hydroxycoumarin with epibromohydrin under basic conditions, yielding a product that remains non-fluorescent until the epoxide ring undergoes enzyme-catalyzed ring-opening or hydrolysis . The compound is registered under MeSH Unique ID C041461 and is supplied at typical purity levels of 95–98% for research use [2].

Why 7-Glycidoxycoumarin Cannot Be Simply Replaced by Generic Coumarin Derivatives or Conventional Epoxide Substrates


The scientific value of 7-glycidoxycoumarin resides in its unique covalent integration of two functional modules that are typically deployed separately: (1) the epoxide electrophile that serves as the enzyme-recognition and reaction site, and (2) the 7-hydroxycoumarin fluorophore that provides direct, label-free fluorescence readout upon epoxide ring-opening. Substituting GOC with a non-fluorescent epoxide substrate such as styrene 7,8-oxide (STO) or 1-chloro-2,4-dinitrobenzene (CDNB) sacrifices direct fluorescence detection, requiring instead labor-intensive radiometric or colorimetric end-points [1]. Conversely, substituting GOC with 7-alkoxycoumarin derivatives such as 7-ethoxycoumarin or 7-methoxycoumarin loses the epoxide warhead, shifting enzymatic specificity entirely away from GST and epoxide hydrolase (EH) toward cytochrome P450 dealkylation pathways [2]. Even among coumarin-epoxide conjugates, GOC's specific glycidoxy linkage geometry and the resulting pH-dependent autoconjugation stability at pH 6.5 confer a practical assay window that is not automatically replicated by other epoxide placement strategies [1]. These properties make GOC irreplaceable in experimental contexts requiring simultaneous epoxide-specific enzyme targeting and direct fluorometric quantitation.

7-Glycidoxycoumarin: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Fluorescence-Based Detection Eliminates Radiometric and Colorimetric Workflows Required by Conventional Epoxide Substrates

7-Glycidoxycoumarin (GOC) enables direct fluorometric quantitation of GST-mediated GSH conjugation by measuring fluorescence emission at 388 nm (excitation 328 nm) following a simple isobutyl alcohol extraction step. In contrast, the classical epoxide substrate styrene 7,8-oxide (STO) requires radiochemical labeling with ³H or ¹⁴C and subsequent chromatographic separation of radiolabeled conjugates, while the most commonly used GST substrate 1-chloro-2,4-dinitrobenzene (CDNB) relies on a colorimetric readout at 340 nm that is less sensitive and more prone to interference from turbid biological samples [1]. The fluorometric nature of GOC allows its use in gel column chromatographic fractions and low-activity tissue samples where STO radioactivity counting or CDNB absorbance would lack sufficient sensitivity [1].

Glutathione S-transferase assay fluorometric detection epoxide conjugation

GST Isoform Selectivity: GOC Is Preferentially Conjugated by GST 7-7 (GST-P), Unlike Styrene 7,8-Oxide Which Favors Group 3-4 Enzymes

A direct comparative study of seven purified rat liver GST isoenzymes revealed that GOC is conjugated with GSH at the highest rate by GST 7-7 (GST-P, isolated from hepatic hyperplastic nodules), with group 3-4 enzymes (GSTs 3-3, 3-4, 4-4) exhibiting only one-fifth to one-third of GST 7-7's specific activity, and group 1-2 enzymes (GSTs 1-1, 1-2, 2-2) showing very low activity toward GOC. In contrast, the same study demonstrated that styrene 7,8-oxide (STO) conjugation was mediated at rates approximately twice as high by group 3-4 enzymes compared to GST 7-7—a completely inverted selectivity profile [1]. This differential isoform preference makes GOC uniquely valuable for specifically monitoring GST 7-7 (GST-P) activity, a clinically relevant isoform associated with preneoplastic lesions and drug resistance.

GST isoform profiling substrate selectivity GST-P (GST 7-7)

Kinetic Affinity: GOC Exhibits a 29-Fold Lower Km (Higher Affinity) for GST Compared to Styrene Oxide in Human Liver Cytosol

In rat liver cytosol, GOC displayed an apparent Km of 55 μM and Vmax of 7.41 nmol/mg protein/min for GST-mediated GSH conjugation [1]. By comparison, styrene oxide exhibited an average Km of 4.9 mM (4900 μM) in human liver cytosol GST assays [2], indicating that GOC has approximately 89-fold higher apparent affinity for the GST active site. Even when considering the lower Km of styrene oxide reported in sheep liver preparations (Km ~0.13 mM), GOC still shows a 2.4-fold higher affinity [3]. This higher affinity translates to more efficient substrate turnover at low, physiologically relevant epoxide concentrations, enabling detection of GST activity in samples with limited enzyme abundance.

enzyme kinetics substrate affinity GST Km comparison

Dual Enzyme System Applicability: GOC Serves as a Validated Substrate for Both Glutathione S-Transferases and Epoxide Hydrolases Across Species

Unlike conventional epoxide substrates that are typically restricted to a single enzyme class (e.g., CDNB for GST only; trans-stilbene oxide for epoxide hydrolase only), GOC has been independently validated as a fluorogenic substrate for both GST-mediated GSH conjugation (rat, pH 6.5) [1] and microsomal epoxide hydrolase (mEH)-catalyzed hydrolysis (dog, mouse, rat) to yield the fluorescent diol product 7-(1',2'-dihydroxy-3'-propoxy)coumarin [2]. The dog liver mEH exhibited a Km of 0.17 mM for GOC, and the purified enzyme was characterized using GOC as the primary substrate [3]. This dual-enzyme compatibility across multiple mammalian species (rat, mouse, dog) means that a single procured batch of GOC can support parallel GST and EH activity assays within the same research program.

epoxide hydrolase assay microsomal epoxide hydrolase cross-species validation

pH-Dependent Autoconjugation Suppression: GOC Stability at pH 6.5 Enables Sensitive Detection of Low-Abundance GST Activity Without Background Interference

A critical practical limitation of epoxide substrates is their tendency to undergo spontaneous, non-enzymatic conjugation with GSH, generating assay background that obscures low-activity measurements. The original characterization of GOC demonstrated that at pH 6.5, autoconjugation with GSH was markedly retarded, whereas enzymatic conjugation proceeded efficiently. This pH-dependent stability profile was essential for achieving sufficient sensitivity to assay GST activity in individual gel column chromatographic fractions and in tissues with inherently low transferase expression [1]. In contrast, styrene oxide and other alkyl epoxides exhibit substantial non-enzymatic conjugation at neutral pH, requiring careful correction protocols that reduce assay throughput and precision [2].

autoconjugation assay background pH stability low-activity detection

Structural Distinction from 7-Alkoxycoumarins: The Epoxide Warhead Redirects Enzymatic Specificity from CYP450 Dealkylation to GST/EH Conjugation Pathways

7-Alkoxycoumarins such as 7-ethoxycoumarin and 7-methoxycoumarin are classic profluorescent substrates for cytochrome P450 (CYP)-mediated O-dealkylation, where fluorescence turn-on occurs upon CYP-catalyzed cleavage of the ether bond to release 7-hydroxycoumarin (umbelliferone) [1]. By replacing the alkyl group with a glycidoxy (epoxide) moiety, GOC fundamentally redirects enzymatic recognition from CYP oxidative pathways to GST conjugation and EH hydrolytic pathways. This redirection is complete: the epoxide ring must undergo nucleophilic attack (by GSH or water, catalyzed by GST or EH respectively) rather than oxidative O-dealkylation to unquench the coumarin fluorescence [2]. The structural distinction means that GOC cannot be substituted by 7-ethoxycoumarin or 7-methoxycoumarin in any experiment designed to probe epoxide-metabolizing enzyme activities.

enzyme specificity CYP450 vs GST substrate engineering probe design

Evidence-Backed Application Scenarios for 7-Glycidoxycoumarin in Enzyme Research and Materials Science


GST Isoform-Specific Activity Profiling in Preneoplastic and Drug-Resistant Tissue Samples

GOC is the fluorometric substrate of choice for specifically monitoring GST 7-7 (GST-P) activity in hepatic hyperplastic nodules, preneoplastic lesions, and drug-resistant tumor specimens. As demonstrated by Hiratsuka et al. (1989), GOC is conjugated by GST 7-7 at rates 3- to 5-fold higher than by group 3-4 enzymes, and with vastly greater activity than group 1-2 enzymes—a selectivity profile that is inverted relative to styrene 7,8-oxide [1]. This enables researchers to use GOC in a simple fluorescence plate-reader format to track GST-P expression as a biomarker without the need for immunoblotting or radiometric methods. The validated protocol with pH 6.5 incubation, isobutyl alcohol extraction, and fluorescence detection at 388 nm (excitation 328 nm) provides a robust, reproducible workflow directly transferable from the original literature [2].

Parallel GST and Microsomal Epoxide Hydrolase Activity Screening in Drug Metabolism and Toxicology Studies

A single procurement of GOC enables parallel measurement of both phase II conjugation (GST) and phase I hydrolysis (mEH) activities in hepatic subcellular fractions from multiple species. The compound has been independently validated for GST assays in rat liver cytosol (Km 55 μM, Vmax 7.41 nmol/mg/min) [2] and for mEH assays in dog liver microsomes (Km 0.17 mM) [3] and mouse hepatic fractions [4]. This dual applicability is particularly valuable in drug metabolism screening cascades where both GST and EH activities must be assessed to predict xenobiotic clearance pathways. The same fluorescent detection parameters (λex ~328 nm, λem ~388 nm) serve both enzyme assays, simplifying instrumentation requirements.

High-Throughput Screening for GST Inhibitors and Chemosensitizers Using a Fluorometric Epoxide Substrate

GOC's fluorescence turn-on mechanism upon GST-catalyzed GSH conjugation makes it directly compatible with multi-well plate formats for inhibitor screening. Unlike CDNB-based colorimetric assays that suffer from absorbance interference by colored test compounds, GOC's fluorometric readout at 388 nm offers higher sensitivity and reduced compound interference, as established in the original characterization showing detection of GST activity in individual chromatography fractions [2]. The pH 6.5 stability window that suppresses autoconjugation background [2] further enhances assay Z'-factor in high-throughput formats, making GOC the preferred substrate for screening campaigns targeting GST-P (GST 7-7) in cancer drug resistance reversal programs.

Fluorescent Epoxy Resin Modification for Quality Control and Non-Destructive Bond Inspection

Beyond biochemical applications, 7-glycidoxycoumarin can be copolymerized into epoxy resin systems via its terminal epoxide group, covalently anchoring the coumarin fluorophore into the polymer matrix. This approach, described in patent literature for coumarin-modified epoxy adhesives [5], enables the cured adhesive to fluoresce under shortwave UV irradiation while remaining invisible under normal light. Unlike physically blended fluorescent dyes that can leach or plasticize the thermoset, covalently incorporated GOC provides permanent fluorescence for non-destructive bond inspection, rework detection, and quality control in aerospace, art conservation, and electronics applications [5]. Researchers synthesizing such materials should verify GOC purity (typically 95–98%) to ensure reproducible copolymerization stoichiometry.

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